molecular formula C14H20N2O3 B7938927 tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate

tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate

Cat. No.: B7938927
M. Wt: 264.32 g/mol
InChI Key: BSCOJDPTOYCWHF-UHFFFAOYSA-N
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Description

tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis, due to their versatile reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .

Medicine: In the pharmaceutical industry, carbamates are known for their potential therapeutic applications. This compound may be explored for its pharmacological properties, including its potential as an enzyme inhibitor or a prodrug .

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl (2-methylbut-3-en-2-yl)carbamate
  • tert-butyl 2-methyl-3-nitrobenzoate

Comparison: Compared to other similar compounds, tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate exhibits unique structural features that enhance its reactivity and stability. The presence of the methylcarbamoyl group provides additional sites for chemical modification, making it a versatile intermediate for various synthetic applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-10(12(17)15-5)7-6-8-11(9)16-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCOJDPTOYCWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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